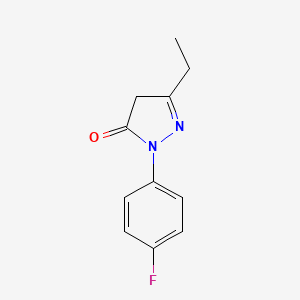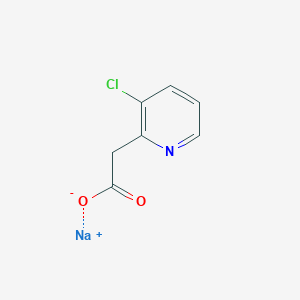
4-(Trifluoromethyl)-1,3-benzodioxol-2-one, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Trifluoromethyl)-1,3-benzodioxol-2-one” belongs to a class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
Trifluoromethyl groups have been incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The synthesis of such compounds often involves transition metal-mediated trifluoromethylation reactions .Chemical Reactions Analysis
Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products . They are often incorporated into organic motifs through transition metal-mediated trifluoromethylation reactions .Scientific Research Applications
Degradation Processes of Nitisinone
A study by Barchańska et al. (2019) on nitisinone, which contains the trifluoromethyl and benzodioxol groups, explored its stability and degradation pathways using LC-MS/MS. The research focused on understanding the stability of nitisinone under different conditions and identified two major stable degradation products, contributing to the knowledge base for medical applications of nitisinone (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Applications in Supramolecular Chemistry
Cantekin, de Greef, and Palmans (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. Although not directly 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, the study highlights the significance of structurally similar compounds in developing nanotechnology and biomedical applications, indicating the broader potential of such molecules in scientific research (Cantekin, de Greef, & Palmans, 2012).
Synthetic Routes for Heterocyclic Compounds
Kaushik et al. (2019) provided an overview of the synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles, demonstrating the importance of heterocyclic compounds in pharmaceutical chemistry. This research underscores the utility of specific functional groups in synthesizing biologically active molecules, relevant to the functionalities of 4-(Trifluoromethyl)-1,3-benzodioxol-2-one (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Advanced Oxidation Processes
Qutob et al. (2022) reviewed the advanced oxidation processes (AOPs) for degrading acetaminophen, highlighting the generation of by-products and their environmental impact. This study, while not directly linked to 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, illustrates the environmental considerations and chemical stability aspects relevant to similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Ionic Liquids and Phase Behavior
Visak et al. (2014) explored the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds. The research offers insights into solvent abilities and environmental applications of ionic liquids, relevant for understanding the solubility and reactivity of compounds like 4-(Trifluoromethyl)-1,3-benzodioxol-2-one (Visak, Calado, Vuksanović, Ivaniš, Branco, Grozdanić, Kijevčanin, & Šerbanović, 2014).
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-benzodioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJAEXGTKXIGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)




